molecular formula C5H7Cl2N3 B7980102 2-Chloropyridine-3,4-diamine hydrochloride CAS No. 1187830-93-8

2-Chloropyridine-3,4-diamine hydrochloride

Cat. No.: B7980102
CAS No.: 1187830-93-8
M. Wt: 180.03 g/mol
InChI Key: ANHMYXFNVINUSP-UHFFFAOYSA-N
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Description

2-Chloropyridine-3,4-diamine hydrochloride is a chemical compound with the molecular formula C5H6ClN3. It is a derivative of pyridine, featuring chlorine and amine groups at the 2, 3, and 4 positions of the pyridine ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloropyridine-3,4-diamine hydrochloride can be synthesized through several synthetic routes. One common method involves the chlorination of pyridine-3,4-diamine followed by acidification to form the hydrochloride salt. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled temperatures and reaction times.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloropyridine-3,4-diamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyridine derivatives with different functional groups.

Scientific Research Applications

2-Chloropyridine-3,4-diamine hydrochloride has a wide range of applications in scientific research, including:

  • Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be utilized in biological studies to investigate its effects on biological systems and pathways.

  • Medicine: It is employed in the development of new drugs and therapeutic agents, particularly in the field of medicinal chemistry.

  • Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloropyridine-3,4-diamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways The specific mechanism may vary depending on the application and the biological system being studied

Comparison with Similar Compounds

2-Chloropyridine-3,4-diamine hydrochloride can be compared with other similar compounds, such as 2,3-Diamino-6-chloropyridine and other chloropyridine derivatives. These compounds share similar structural features but may differ in their reactivity, applications, and biological activities. The uniqueness of this compound lies in its specific combination of chlorine and amine groups, which can influence its chemical and biological properties.

Properties

IUPAC Name

2-chloropyridine-3,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3.ClH/c6-5-4(8)3(7)1-2-9-5;/h1-2H,8H2,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHMYXFNVINUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857446
Record name 2-Chloropyridine-3,4-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-93-8, 2586-98-3
Record name 3,4-Pyridinediamine, 2-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187830-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloropyridine-3,4-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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